4'-Fluoro-2,4,6-trichlorobiphenyl
Overview
Description
4'-Fluoro-2,4,6-trichlorobiphenyl (PCB 95) is a chemical compound that belongs to the group of polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic chemicals that were widely used in various industrial applications, such as electrical equipment, hydraulic fluids, and plasticizers. PCB 95 is one of the most toxic and persistent PCB congeners, and it has been found to have adverse effects on human health and the environment.
Scientific Research Applications
Sonochemical Degradation of Pollutants
- Research Focus : The study by Goskonda, Catallo, and Junk (2002) explored the use of ultrasound to degrade various pollutants, including 4-fluorophenol, in aqueous solutions. This process showed potential for efficient mineralization with little formation of organic byproducts, highlighting its usefulness in environmental remediation.
- Source : Goskonda, S., Catallo, W., & Junk, T. (2002). Waste Management.
Dechlorination in Alcoholic Solutions
- Research Focus : Nishiwaki, Usui, Anda, and Hida (1979) investigated the dechlorination of various chlorobiphenyls, including 2,4,6-Trichlorobiphenyl, in alkaline and neutral alcoholic solutions. This research contributes to understanding the chemical reactions and potential environmental applications of these compounds.
- Source : Nishiwaki, T., Usui, M., Anda, K., & Hida, M. (1979). Bulletin of the Chemical Society of Japan.
Structural Analysis and Molecular Interactions
- Research Focus : Luthe, Swenson, and Robertson (2007) conducted detailed structural determinations of monofluorinated analogues of 4-chlorobiphenyl, including 4'-Fluoro-4-chlorobiphenyl. They analyzed intermolecular interactions and electron-density differences, which are essential for understanding the physical properties and potential applications in various fields.
- Source : Luthe, G., Swenson, D., & Robertson, L. (2007). Acta Crystallographica Section B.
Safety and Hazards
properties
IUPAC Name |
1,3,5-trichloro-2-(4-fluorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F/c13-8-5-10(14)12(11(15)6-8)7-1-3-9(16)4-2-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYUOSFVMTVESC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699013 | |
Record name | 2,4,6-Trichloro-4'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-2,4,6-trichlorobiphenyl | |
CAS RN |
876009-92-6 | |
Record name | 2,4,6-Trichloro-4'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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